Cas no 865783-99-9 (Briciclib)

Briciclib structure
Briciclib structure
상품 이름:Briciclib
CAS 번호:865783-99-9
MF:C19H23O10PS
메가와트:474.418686151505
MDL:MFCD22665751
CID:2601598

Briciclib 화학적 및 물리적 성질

이름 및 식별자

    • Briciclib
    • 2-Methoxy-5-({[(E)-2-(2,4,6-trimethoxyphenyl)vinyl]sulfonyl}methy l)phenyl dihydrogen phosphate
    • Phenol, 2-Methoxy-5-[[[(1E)-2-(2,4,6-triMethoxyphenyl)ethenyl]sulfonyl]Methyl]-, 1-(dihydrogen phosphate)
    • ON014185
    • ON-014185
    • WG93X96336
    • ON 014185
    • (E)-2-Methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)phenyl dihydrogen phosphate
    • Briciclib [USAN:INN]
    • Phenol, 2-methoxy-5-((((1E)-2-(2,4,6-trimethoxyphenyl)ethenyl)sulfonyl)methyl)-, 1-(dihydrogen phosphate)
    • Briciclib (USAN/INN)
    • Briciclib; ON 014185
    • Phenol, 2-methoxy-5-[[[(1E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonyl]methyl]-, dihydrogen phosphate (9CI)
    • (E)-5-[[(2,4,6-Trimethoxystyryl)sulfonyl]methyl]-2-methoxyphenyl dihydrogen phosphate
    • MDL: MFCD22665751
    • 인치: 1S/C19H23O10PS/c1-25-14-10-17(27-3)15(18(11-14)28-4)7-8-31(23,24)12-13-5-6-16(26-2)19(9-13)29-30(20,21)22/h5-11H,12H2,1-4H3,(H2,20,21,22)/b8-7+
    • InChIKey: LXENKEWVEVKKGV-BQYQJAHWSA-N
    • 미소: C(/C1C(OC)=CC(OC)=CC=1OC)=C\S(=O)(=O)CC1C=CC(OC)=C(OP(O)(O)=O)C=1

계산된 속성

  • 정밀분자량: 474.074955g/mol
  • 동위원소 질량: 474.074955g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 10
  • 중원자 수량: 31
  • 회전 가능한 화학 키 수량: 10
  • 복잡도: 717
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 1
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.3
  • 토폴로지 분자 극성 표면적: 146
  • 분자량: 474.4g/mol

실험적 성질

  • 비등점: 762.6±70.0°C at 760 mmHg

Briciclib 보안 정보

Briciclib 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZT182-20mg
Briciclib
865783-99-9 98+%
20mg
6201.0CNY 2021-07-14
Ambeed
A265253-100mg
(E)-2-Methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)phenyl dihydrogen phosphate
865783-99-9 98%
100mg
$130.0 2025-02-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci22408-1mg
Briciclib
865783-99-9 98%
1mg
¥744.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci22408-10mg
Briciclib
865783-99-9 98%
10mg
¥2140.00 2023-09-09
eNovation Chemicals LLC
D551944-500mg
ON-014185
865783-99-9 98%
500mg
$695 2024-05-24
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3207-5mg
Briciclib
865783-99-9 99.84%
5mg
¥ 1499 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B861023-1mg
Briciclib
865783-99-9 >98%
1mg
¥720.00 2022-01-13
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B861023-25mg
Briciclib
865783-99-9 >98%
25mg
¥4,000.00 2022-01-13
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3207-5 mg
Briciclib
865783-99-9 99.82%
5mg
¥1499.00 2022-02-28
TRC
B637925-10mg
Briciclib
865783-99-9
10mg
$ 259.00 2023-04-18

Briciclib 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Bromotrimethylsilane Solvents: Dichloromethane ;  0 °C; 45 min, 0 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  5 min, 0 °C
참조
Design, Synthesis, and Biological Evaluation of (E)-Styrylbenzylsulfones as Novel Anticancer Agents
Reddy, M. V. Ramana; et al, Journal of Medicinal Chemistry, 2008, 51(1), 86-100

합성회로 2

반응 조건
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  10 min, rt
1.2 Solvents: Acetonitrile ;  2 h, rt
1.3 Reagents: Monopotassium phosphate Solvents: Water ;  rt
2.1 Reagents: Bromotrimethylsilane Solvents: Dichloromethane ;  0 °C; 45 min, 0 °C
2.2 Reagents: Sodium thiosulfate Solvents: Water ;  5 min, 0 °C
참조
Design, Synthesis, and Biological Evaluation of (E)-Styrylbenzylsulfones as Novel Anticancer Agents
Reddy, M. V. Ramana; et al, Journal of Medicinal Chemistry, 2008, 51(1), 86-100

합성회로 3

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  10 min, rt
1.2 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
3.1 Reagents: Benzoic acid ,  Piperidine Solvents: Toluene ;  2 - 4 h, 120 °C
4.1 Reagents: Triethylamine Solvents: Acetonitrile ;  10 min, rt
4.2 Solvents: Acetonitrile ;  2 h, rt
4.3 Reagents: Monopotassium phosphate Solvents: Water ;  rt
5.1 Reagents: Bromotrimethylsilane Solvents: Dichloromethane ;  0 °C; 45 min, 0 °C
5.2 Reagents: Sodium thiosulfate Solvents: Water ;  5 min, 0 °C
참조
Design, Synthesis, and Biological Evaluation of (E)-Styrylbenzylsulfones as Novel Anticancer Agents
Reddy, M. V. Ramana; et al, Journal of Medicinal Chemistry, 2008, 51(1), 86-100

합성회로 4

반응 조건
1.1 Reagents: Benzoic acid ,  Piperidine Solvents: Toluene ;  2 - 4 h, 120 °C
2.1 Reagents: Triethylamine Solvents: Acetonitrile ;  10 min, rt
2.2 Solvents: Acetonitrile ;  2 h, rt
2.3 Reagents: Monopotassium phosphate Solvents: Water ;  rt
3.1 Reagents: Bromotrimethylsilane Solvents: Dichloromethane ;  0 °C; 45 min, 0 °C
3.2 Reagents: Sodium thiosulfate Solvents: Water ;  5 min, 0 °C
참조
Design, Synthesis, and Biological Evaluation of (E)-Styrylbenzylsulfones as Novel Anticancer Agents
Reddy, M. V. Ramana; et al, Journal of Medicinal Chemistry, 2008, 51(1), 86-100

합성회로 5

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Benzene ;  10 min, 0 °C; 2 h, 0 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ;  10 min, rt
2.2 3 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
4.1 Reagents: Benzoic acid ,  Piperidine Solvents: Toluene ;  2 - 4 h, 120 °C
5.1 Reagents: Triethylamine Solvents: Acetonitrile ;  10 min, rt
5.2 Solvents: Acetonitrile ;  2 h, rt
5.3 Reagents: Monopotassium phosphate Solvents: Water ;  rt
6.1 Reagents: Bromotrimethylsilane Solvents: Dichloromethane ;  0 °C; 45 min, 0 °C
6.2 Reagents: Sodium thiosulfate Solvents: Water ;  5 min, 0 °C
참조
Design, Synthesis, and Biological Evaluation of (E)-Styrylbenzylsulfones as Novel Anticancer Agents
Reddy, M. V. Ramana; et al, Journal of Medicinal Chemistry, 2008, 51(1), 86-100

합성회로 6

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
2.1 Reagents: Thionyl chloride Solvents: Benzene ;  10 min, 0 °C; 2 h, 0 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ;  10 min, rt
3.2 3 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
5.1 Reagents: Benzoic acid ,  Piperidine Solvents: Toluene ;  2 - 4 h, 120 °C
6.1 Reagents: Triethylamine Solvents: Acetonitrile ;  10 min, rt
6.2 Solvents: Acetonitrile ;  2 h, rt
6.3 Reagents: Monopotassium phosphate Solvents: Water ;  rt
7.1 Reagents: Bromotrimethylsilane Solvents: Dichloromethane ;  0 °C; 45 min, 0 °C
7.2 Reagents: Sodium thiosulfate Solvents: Water ;  5 min, 0 °C
참조
Design, Synthesis, and Biological Evaluation of (E)-Styrylbenzylsulfones as Novel Anticancer Agents
Reddy, M. V. Ramana; et al, Journal of Medicinal Chemistry, 2008, 51(1), 86-100

합성회로 7

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ,  Tetrahydrofuran ;  10 min, rt; 30 min, rt; 12 - 16 h, rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
3.1 Reagents: Thionyl chloride Solvents: Benzene ;  10 min, 0 °C; 2 h, 0 °C
4.1 Reagents: Sodium hydroxide Solvents: Methanol ;  10 min, rt
4.2 3 h, rt
4.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
6.1 Reagents: Benzoic acid ,  Piperidine Solvents: Toluene ;  2 - 4 h, 120 °C
7.1 Reagents: Triethylamine Solvents: Acetonitrile ;  10 min, rt
7.2 Solvents: Acetonitrile ;  2 h, rt
7.3 Reagents: Monopotassium phosphate Solvents: Water ;  rt
8.1 Reagents: Bromotrimethylsilane Solvents: Dichloromethane ;  0 °C; 45 min, 0 °C
8.2 Reagents: Sodium thiosulfate Solvents: Water ;  5 min, 0 °C
참조
Design, Synthesis, and Biological Evaluation of (E)-Styrylbenzylsulfones as Novel Anticancer Agents
Reddy, M. V. Ramana; et al, Journal of Medicinal Chemistry, 2008, 51(1), 86-100

합성회로 8

반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
2.1 Reagents: Benzoic acid ,  Piperidine Solvents: Toluene ;  2 - 4 h, 120 °C
3.1 Reagents: Triethylamine Solvents: Acetonitrile ;  10 min, rt
3.2 Solvents: Acetonitrile ;  2 h, rt
3.3 Reagents: Monopotassium phosphate Solvents: Water ;  rt
4.1 Reagents: Bromotrimethylsilane Solvents: Dichloromethane ;  0 °C; 45 min, 0 °C
4.2 Reagents: Sodium thiosulfate Solvents: Water ;  5 min, 0 °C
참조
Design, Synthesis, and Biological Evaluation of (E)-Styrylbenzylsulfones as Novel Anticancer Agents
Reddy, M. V. Ramana; et al, Journal of Medicinal Chemistry, 2008, 51(1), 86-100

Briciclib Raw materials

Briciclib Preparation Products

추천 기사

추천 공급업체
atkchemica
(CAS:865783-99-9)Briciclib
CL4939
순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의
Amadis Chemical Company Limited
(CAS:865783-99-9)Briciclib
A1039753
순결:99%/99%/99%
재다:100mg/250mg/1g
가격 ($):187.0/323.0/903.0